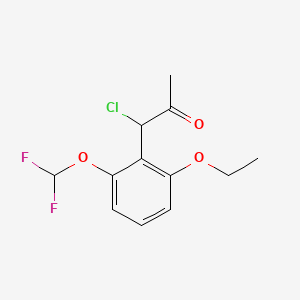

1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one

Description

1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group and a phenyl ring bearing two distinct alkoxy groups: difluoromethoxy at the 2-position and ethoxy at the 6-position.

The difluoromethoxy group (-OCF₂H) enhances metabolic stability and lipophilicity, while the ethoxy group (-OCH₂CH₃) contributes to solubility and steric bulk.

Properties

Molecular Formula |

C12H13ClF2O3 |

|---|---|

Molecular Weight |

278.68 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethoxy)-6-ethoxyphenyl]propan-2-one |

InChI |

InChI=1S/C12H13ClF2O3/c1-3-17-8-5-4-6-9(18-12(14)15)10(8)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3 |

InChI Key |

AHUZMOSDPXQLCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OC(F)F)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Aromatic Ring Functionalization

The phenyl ring bearing the difluoromethoxy and ethoxy substituents is typically prepared by selective nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

- Difluoromethoxy Group Introduction:

Commonly introduced via nucleophilic substitution using difluoromethoxide sources such as potassium difluoromethoxide on activated aromatic halides or via electrophilic fluorination of methoxy precursors under specialized conditions. - Ethoxy Group Introduction:

Usually installed through Williamson ether synthesis by reacting phenolic precursors with ethyl halides under basic conditions.

Formation of the Propan-2-one Moiety

The acetophenone structure is formed by Friedel-Crafts acylation or via Claisen condensation reactions:

Friedel-Crafts Acylation:

The functionalized aromatic compound is reacted with propanoyl chloride or equivalent acylating agents in the presence of Lewis acids such as aluminum chloride to yield the corresponding acetophenone derivative.Alternative Methods:

Use of organometallic reagents (e.g., Grignard reagents) with esters or acid chlorides to build the ketone functionality.

Alpha-Chlorination of the Ketone

The key step in preparing this compound is the selective chlorination at the alpha carbon of the ketone:

Reagents:

Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or N-chlorosuccinimide (NCS) are commonly employed chlorinating agents.Procedure:

The acetophenone derivative is treated with the chlorinating agent under controlled temperature (often 0–25 °C) in an inert solvent such as dichloromethane or chloroform. Reaction times vary from 1 to 6 hours depending on reagent and scale.Mechanism:

The alpha-hydrogen is abstracted to form an enol or enolate intermediate, which then reacts with the chlorinating agent to substitute the hydrogen with chlorine.

Representative Synthetic Route Example

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 2-hydroxy-6-ethoxyphenyl precursor + difluoromethylating agent (e.g., difluoromethoxy source) | 2-(difluoromethoxy)-6-ethoxyphenyl intermediate | Selective substitution under basic conditions |

| 2 | Intermediate + propanoyl chloride + AlCl₃ (Friedel-Crafts acylation) | 1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one | Lewis acid catalysis, low temperature control |

| 3 | Acetophenone derivative + SOCl₂ or NCS | This compound | Alpha-chlorination step, inert atmosphere recommended |

Reaction Conditions and Optimization

- Solvent: Dichloromethane, chloroform, or acetonitrile are preferred for chlorination due to their inertness and ability to dissolve reactants.

- Temperature: Low temperatures (0–5 °C) are often used to control the reaction rate and avoid over-chlorination or side reactions.

- Atmosphere: Inert atmosphere (nitrogen or argon) is recommended to prevent moisture or oxygen interference.

- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.

Analytical Data Supporting Preparation

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₂H₁₃ClF₂O₃ |

| Molecular Weight | Approx. 274 g/mol |

| Key Spectroscopic Features |

- ¹H NMR: Alpha-chloromethine proton shift downfield due to electronegative chlorine

- ¹⁹F NMR: Signals corresponding to difluoromethoxy group

- Mass Spectrometry: Molecular ion peak consistent with chlorinated acetophenone derivative |

| Purity | >95% by HPLC after purification |

Research Discoveries and Notes

- The presence of the difluoromethoxy and ethoxy groups on the aromatic ring influences the reactivity of the ketone, often requiring milder chlorination conditions to avoid decomposition or side reactions.

- Chlorination reagents such as thionyl chloride provide higher selectivity and yield compared to N-chlorosuccinimide in some cases.

- The compound serves as an important intermediate for further functionalization in pharmaceutical compound synthesis, especially where fluorinated motifs impart enhanced metabolic stability or bioavailability.

- Recent studies emphasize the use of flow chemistry techniques to improve the safety and scalability of the alpha-chlorination step, allowing better heat dissipation and reaction control.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation + SOCl₂ Chlorination | Propanoyl chloride, AlCl₃, SOCl₂ | 0–25 °C, inert solvent | High yield, well-established | Requires moisture-free conditions |

| Organometallic Ketone Formation + NCS Chlorination | Grignard reagent, ester, NCS | 0–5 °C, inert atmosphere | Mild conditions | Potential over-chlorination |

| Flow Chemistry Alpha-Chlorination | SOCl₂ or PCl₅ in flow reactor | Controlled temperature, continuous flow | Enhanced safety, scalability | Requires specialized equipment |

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.

Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

It appears that information regarding specific applications of the chemical compound "1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one" is limited. However, based on the available data, here's what can be gathered:

Basic Information

- Name: this compound

- CAS Number: 1804220-00-5

- Molecular Formula: C12H13ClF2O3

- Molecular Weight: 278.68

Potential Applications and Research

- Laboratory Chemical & Manufacturing Intermediary :

- According to its material safety data sheet, this compound is intended for laboratory chemical and manufacturing applications .

- Potential for Distinct Chemical Reactivity and Biological Activity:

- The uniqueness of the compound lies in its specific arrangement of functional groups, particularly the combination of difluoromethoxy and difluoromethyl moieties. This configuration may impart distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research.

Safety Information

- The safety data sheet for this compound indicates necessary first aid measures, including seeking medical attention if inhaled, in case of skin or eye contact, or if swallowed .

- Suitable extinguishing media for fires involving this substance include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

- Hazardous combustion products may include carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and the difluoromethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares the target compound with three structurally related analogs, highlighting substituent variations and their implications:

Key Observations:

Substituent Effects on Reactivity: The methylthio (-SCH₃) group in the compound from increases nucleophilic reactivity compared to the ethoxy group in the target compound, making it more susceptible to oxidation (e.g., forming sulfoxides or sulfones) .

Electronic and Steric Profiles: The difluoromethoxy group in both the target compound and provides electron-withdrawing effects, stabilizing the aromatic ring against electrophilic attacks.

Applications in Synthesis :

- The pantoprazole precursor demonstrates how difluoromethoxy-containing compounds are leveraged in drug synthesis, particularly for acid-resistant therapeutics. The target compound’s ethoxy group may similarly enhance stability in acidic environments.

Biological Activity

1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound, with the molecular formula C12H13ClF2O3 and a molecular weight of approximately 278.68 g/mol, is characterized by the presence of a chloro group, a difluoromethoxy group, and an ethoxy group attached to a phenyl ring. Preliminary studies suggest that it may possess antimicrobial and anticancer properties, warranting further investigation into its biological mechanisms and therapeutic applications.

- Molecular Formula : C12H13ClF2O3

- Molecular Weight : 278.68 g/mol

- CAS Number : 1804220-00-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action may involve interactions with specific enzymes or receptors, leading to alterations in cellular functions and metabolic pathways.

Potential Biological Activities

-

Antimicrobial Activity

- Preliminary studies have shown that this compound may inhibit the growth of various bacterial strains. Its structure suggests potential interactions with bacterial cell membranes or specific metabolic enzymes.

-

Anticancer Properties

- The compound might affect cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Studies are ongoing to elucidate its efficacy against different cancer cell lines.

-

Enzyme Inhibition

- Research has indicated that this compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its observed biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Synthesis and Industrial Applications

The synthesis of this compound typically involves reactions with appropriate starting materials under controlled conditions. In industrial settings, continuous flow reactors can enhance efficiency and yield by optimizing reaction conditions such as temperature and pressure.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one, considering steric hindrance from substituents?

- Methodological Answer : Optimize via stepwise functionalization of the phenyl ring. First, introduce the ethoxy group using Williamson ether synthesis under basic conditions (e.g., NaH in DMF). Next, install the difluoromethoxy group via nucleophilic substitution with chlorodifluoromethane, ensuring low temperature (−20°C) to minimize side reactions. Finally, couple the substituted phenyl moiety to the propan-2-one backbone using Friedel-Crafts acylation with AlCl₃ catalysis. Monitor reaction progress via TLC and HPLC-MS to address steric challenges from the bulky substituents .

Q. Which spectroscopic techniques are essential for structural confirmation, and how can overlapping signals be resolved?

- Methodological Answer :

- 1H/13C NMR : Use deuterated DMSO-d₆ or CDCl₃ for solubility. Assign signals via 2D NMR (COSY, HSQC) to resolve overlaps caused by aromatic protons and fluorine coupling.

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-F/C-O-C vibrations.

- XRD : Validate molecular geometry using single-crystal X-ray diffraction, referencing SHELXL for refinement .

Q. How can crystallographic data be processed and validated using modern software tools?

- Methodological Answer : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to handle diffraction data. Validate hydrogen-bonding networks with WinGX/ORTEP, applying graph set analysis (e.g., Etter’s rules) to classify intermolecular interactions. Cross-check thermal displacement parameters (ADPs) with PLATON to detect disorder .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate accuracy. Use TD-DFT to simulate UV-Vis spectra and assign electronic transitions .

Q. How can reaction byproducts be identified and mechanistic pathways elucidated during synthesis?

- Methodological Answer : Employ LC-HRMS to detect over-oxidation products (e.g., sulfones or chlorinated derivatives). Conduct kinetic studies under varying pH and temperature to map reaction pathways. Use isotopic labeling (e.g., 18O in the ethoxy group) to trace oxygen migration via MS/MS fragmentation .

Q. What strategies address crystal packing disruptions caused by the difluoromethoxy group?

- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts. Modify crystallization conditions (e.g., solvent polarity, slow evaporation) to favor π-π stacking or C–H···F interactions. Compare packing motifs with related structures in the Cambridge Structural Database (CSD) .

Q. How to design structure-activity relationship (SAR) studies for biological activity screening?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing ethoxy with methoxy). Screen against target enzymes (e.g., cytochrome P450) using fluorescence-based inhibition assays. Perform molecular docking (AutoDock Vina) to correlate substituent bulk/logP with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.